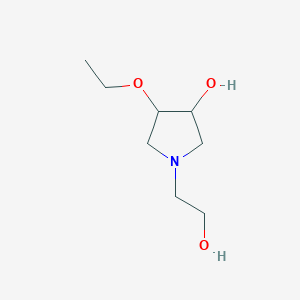![molecular formula C12H20ClNO2 B1493206 3-Chloro-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one CAS No. 2098071-62-4](/img/structure/B1493206.png)
3-Chloro-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one
Vue d'ensemble
Description
3-Chloro-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one, also known as CMP-3, is a novel synthetic compound with a wide range of applications in scientific research. CMP-3 is a member of the class of compounds known as azaspirocyclic compounds, which are characterized by a cyclic structure with a spiro-fused ring system. CMP-3 has been widely studied due to its ability to modulate various biological processes, such as cell signaling, gene expression, and enzyme activity.
Applications De Recherche Scientifique
Receptor Antagonism
Research has identified compounds structurally related to 3-Chloro-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one as selective antagonists for specific receptor subtypes. For instance, BMY 7378 is known for its selectivity as an antagonist of the alpha 1D-adrenoceptor subtype, highlighting the potential of such compounds in receptor studies (Goetz et al., 1995).
Synthesis of Polyhydroxyindolizidines
Compounds within this chemical family have been used as intermediates in the synthesis of polyhydroxyindolizidines, which are significant in the development of new pharmaceuticals. The reaction of certain derivatives with cyanomethylene triphenylphosphorane led to the formation of polyhydroxylated branched-chain pyrrolidines, a process crucial for the synthesis of complex organic molecules (Izquierdo et al., 1999).
Spirocyclic Chroman Formation
Another application is in the formation of spirocyclic chroman derivatives. Research shows that reactions involving similar spirocyclic structures can yield significant organic compounds, which are important in various chemical synthesis processes (Cacioli & Reiss, 1984).
Diverse Biological Activities
These compounds have shown potential in various biological activities. For instance, their structural analogs have been identified as potent antagonists for specific receptors like the substance P (NK1) receptor, demonstrating their potential in the study of physiological properties of specific substances (Snider et al., 1991).
Anticonvulsant Properties
In pharmaceutical research, related compounds have been synthesized and tested for their anticonvulsant activity. This indicates the potential use of this compound in the development of new anticonvulsant drugs (Obniska et al., 2006).
Propriétés
IUPAC Name |
3-chloro-1-[8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20ClNO2/c1-16-8-10-7-14(11(15)3-6-13)9-12(10)4-2-5-12/h10H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFZHGWUWNRQCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CN(CC12CCC2)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



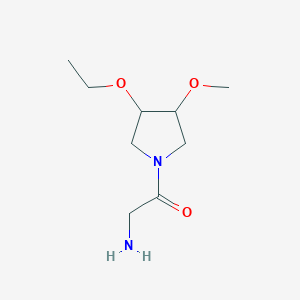
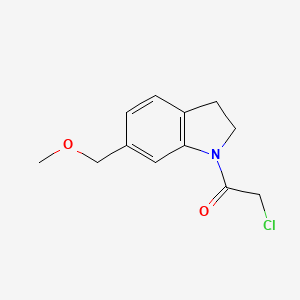
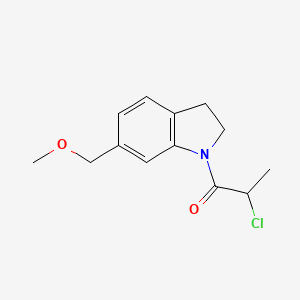
![(2-(2-azidoethyl)hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol](/img/structure/B1493127.png)
![3-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-3-oxopropanenitrile](/img/structure/B1493128.png)
![2-Amino-1-(8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B1493131.png)
![1-(2-Azidoethyl)decahydrobenzo[e][1,4]oxazepine](/img/structure/B1493132.png)

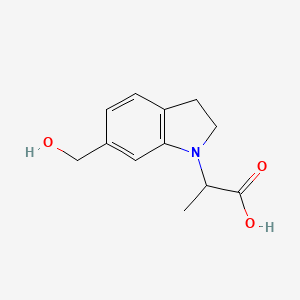
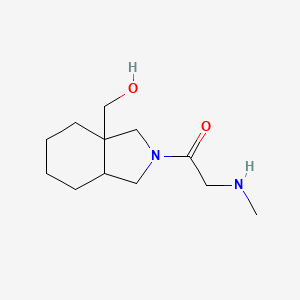

![2-amino-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one](/img/structure/B1493143.png)
![2-(2-Azidoethyl)-3a-(methoxymethyl)octahydrocyclopenta[c]pyrrole](/img/structure/B1493144.png)
